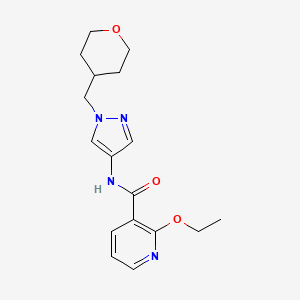

(R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which “®-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate” is likely a part of, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse. For instance, a nickel catalyst and benzaldehyde can enable C(sp3)-H alkylation and arylation of amides and thioethers . Also, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can generate the corresponding carbamates .Scientific Research Applications

Process Development in Drug Manufacture

- Synthesis for Drug Intermediates : It was used in the practical and scalable synthesis of an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Antibacterial Agent Development

- Bacterial Deformylase Inhibitor : Analogues of VRC3375, including this compound, were synthesized and studied for their antibacterial activity and minimal toxicity as bacterial deformylase inhibitors (Jain et al., 2003).

Organic Chemistry and Structural Analysis

- Structural Analysis in Organic Compounds : The compound was studied for its crystal structure and hydrogen bonding characteristics (Weber et al., 1995).

- Hydrogen Bond Study : It was part of a study on the hydrogen bonds between acidic protons from alkynes and amides (Baillargeon et al., 2014).

Synthesis Processes

- Efficient Synthesis Process : A seven-step process was designed for the synthesis of this compound, starting from itaconic acid ester, showcasing a simple, cost-efficient, and environmentally friendly approach (Min, 2010).

Drug Synthesis and Development

- Nitrile Anion Cyclization for Drug Synthesis : It was used in a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy (Chung et al., 2005).

Water Oxidation in Chemistry

- Use in Water Oxidation : Part of a study exploring a new family of Ru complexes for water oxidation (Zong & Thummel, 2005).

Anti-Inflammatory Research

- Development of Anti-Inflammatory Agents : Synthesized as part of a series exploring potential anti-inflammatory/analgesic agents (Ikuta et al., 1987).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for the study of “®-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate” and related compounds could involve further exploration of their potential biological activities. For instance, pyrimidine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name |

tert-butyl N-[(3R)-1-(cyclopentylmethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMRXINDHKRMU-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-methoxy-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)

![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2513806.png)

![(4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone](/img/structure/B2513810.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2513813.png)

![N-[1-(4-fluorophenyl)ethyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2513818.png)